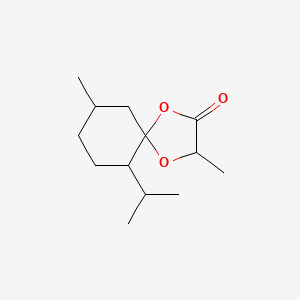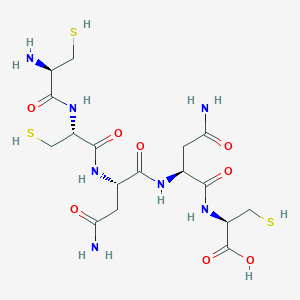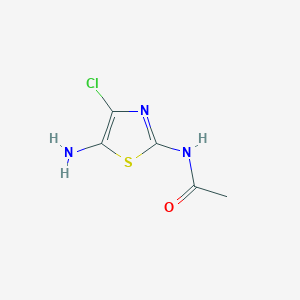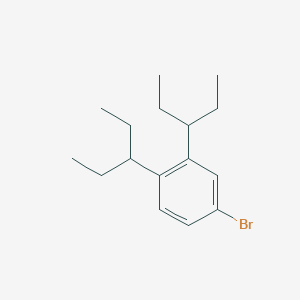
3,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro(4.5)decan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro(45)decan-2-one is a chemical compound with the molecular formula C14H24O2 It is a member of the spiroketal family, characterized by a spiro-connected cyclic ketal structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro(4.5)decan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a ketone with a diol in the presence of an acid catalyst to form the spiroketal structure. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-80°C) to facilitate the reaction.
Catalyst: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvent: Solvents like toluene or dichloromethane to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is also common.
化学反应分析
Types of Reactions
3,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro(4.5)decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketal group to alcohols.
Substitution: The spiroketal structure can undergo substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spiroketals with different functional groups.
科学研究应用
3,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro(4.5)decan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spiroketal-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro(4.5)decan-2-one involves its interaction with specific molecular targets. The spiroketal structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3,9-Dimethyl-1,4-dioxaspiro(4.5)decan-2-one: Lacks the isopropyl group at the 6-position.
6-(1-Methylethyl)-1,4-dioxaspiro(4.5)decan-2-one: Lacks the methyl groups at the 3 and 9 positions.
1,4-Dioxaspiro(4.5)decan-2-one: Lacks all the substituents present in 3,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro(4.5)decan-2-one.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. These properties make it valuable for specialized applications in various fields.
属性
CAS 编号 |
831213-72-0 |
|---|---|
分子式 |
C13H22O3 |
分子量 |
226.31 g/mol |
IUPAC 名称 |
2,9-dimethyl-6-propan-2-yl-1,4-dioxaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C13H22O3/c1-8(2)11-6-5-9(3)7-13(11)15-10(4)12(14)16-13/h8-11H,5-7H2,1-4H3 |
InChI 键 |
VUWCGGOBVYCOMA-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C2(C1)OC(C(=O)O2)C)C(C)C |
密度 |
1.018-1.021 |
物理描述 |
Colourless liquid; Minty aroma |
溶解度 |
Slightly soluble in water; soluble in fats Soluble (in ethanol) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14207006.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14207018.png)
![Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207022.png)
![Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-](/img/structure/B14207026.png)


![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B14207035.png)

![4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide](/img/structure/B14207058.png)

![Phenol, 4-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14207068.png)


![Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14207087.png)
